![molecular formula C8H16N4O2 B1623652 [(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene CAS No. 51973-32-1](/img/structure/B1623652.png)
[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene
Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve oxidation of hydrazine with hydrogen peroxide or air . Alternatively, the hydrolysis of diethyl azodicarboxylate or azodicarbonamide could afford diimide . Due to its instability, diimide is generated and used in-situ . A mixture of both the cis (Z-) and trans (E-) isomers is produced .Molecular Structure Analysis
The molecular formula of “[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene” is C8H16N4O2 . It is a derivative of diazene, which exists as two geometric isomers, E (trans) and Z (cis) .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include sigmatropic rearrangements . These are intramolecular reactions involving the migration of a sigma bond across a pi system .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene” include a molecular weight of 200.23800, a density of 1.269g/cm3, and a boiling point of 368.679ºC at 760 mmHg .Scientific Research Applications
Biomedical Research: Detection of Hepatitis B Surface Antigen
HHTI has been utilized in the sensitive detection of hepatitis B surface antigen (HBsAg) using Electron Spin Resonance (ESR) spectroscopy. This application is particularly important in areas where hepatitis B virus (HBV) is prevalent, and carriers may be negative for HBsAg by standard assays .
Chemical Synthesis: Radical Formation
In chemical synthesis, HHTI is involved in the formation of stable nitroxide radicals. These radicals are essential in various synthetic processes, including polymerization and oxidation reactions .
Material Science: Polymer Stabilization
HHTI plays a role in the stabilization of polymers against degradation. The compound’s radical-scavenging properties help in preventing the breakdown of polymers when exposed to heat, light, or oxygen .
Analytical Chemistry: Spectroscopy
The compound’s unique structure allows for its use in spectroscopic methods to study molecular interactions and dynamics. It can serve as a paramagnetic probe in ESR spectroscopy, providing insights into the local environment of the probe .
Environmental Science: Pollution Monitoring
HHTI can be used to monitor environmental pollutants. Its sensitivity to specific radicals can help in detecting and quantifying pollutants that generate these radicals upon degradation .
Pharmaceutical Development: Drug Design
The radical properties of HHTI can be harnessed in the design of new pharmaceuticals. By understanding how HHTI interacts with biological molecules, researchers can develop drugs that target specific radicals involved in disease processes .
Food Industry: Preservation
In the food industry, HHTI’s antioxidant properties may be applied to preserve food products. By scavenging free radicals, it can potentially extend the shelf life of food items by preventing oxidative spoilage .
Nanotechnology: Nanomaterials Fabrication
HHTI’s ability to form stable radicals makes it a candidate for the fabrication of nanomaterials. These radicals can initiate reactions at the nanoscale, leading to the creation of novel materials with unique properties .
Mechanism of Action
properties
IUPAC Name |
[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-7(2)6(5-10-9)11(13)8(3,4)12(7)14/h5,9,13-14H,1-4H3/b6-5-,10-9? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKNKWCGGDIRB-LPJVVZBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=N)N(C(N1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C/N=N)/N(C(N1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418759 | |
Record name | HHTI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene | |
CAS RN |
51973-32-1 | |
Record name | HHTI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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